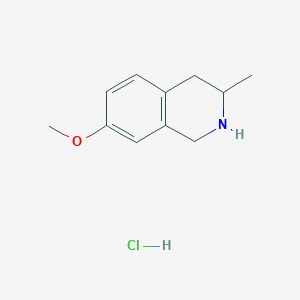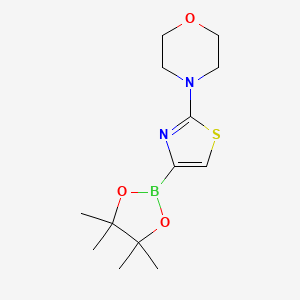
2-Morpholinothiazole-4-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boronic acid pinacol esters are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .
Synthesis Analysis
The synthesis of boronic acid pinacol esters often involves the use of a variety of reagents tailored for application under specific conditions . The methods to prepare each reagent are outlined, followed by example applications in SM coupling .Molecular Structure Analysis
The molecular structure of boronic acid pinacol esters is characterized by a boron atom bonded to two oxygen atoms (forming a boronic ester) and an organic group .Chemical Reactions Analysis
Boronic acid pinacol esters are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . They can also undergo protodeboronation, a process that is not well developed .Physical And Chemical Properties Analysis
Boronic acid pinacol esters are usually bench stable, easy to purify and often even commercially available . They are attractive for chemical transformations, where the valuable boron moiety remains in the product .Scientific Research Applications
Radiolabeling for Molecular Imaging
The use of boronic acid pinacol ester derivatives, including morpholine scaffolds, in radiolabeling for Positron Emission Tomography (PET) imaging has been highlighted. These compounds facilitate the [18F]fluorination process, enabling the development of novel radiotracers for molecular imaging. This approach is pivotal for evaluating biologically active compounds synthesized through multicomponent reactions, significantly enhancing the library of radiotracers available for medical imaging (Clemente et al., 2017).
Advancements in Organic Synthesis
Boronic acid pinacol esters are integral in the synthesis of complex organic molecules. They have been utilized in Suzuki cross-coupling reactions to create novel conjugates with significant biological and fluorescence properties, as demonstrated in the synthesis of Quinazolinylphenyl-1,3,4-thiadiazole conjugates (Wołek et al., 2022). Additionally, these esters are key in the copper-catalyzed synthesis of alpha-amino boronate esters, a method that has been applied to the efficient synthesis of bortezomib, a clinically used drug for multiple myeloma and mantle cell lymphoma treatment (Beenen et al., 2008).
Material Science Applications
In material science, boronic acid pinacol esters have facilitated the development of novel polymers with specific functionalities. For instance, a strategy for synthesizing well-defined water-soluble boronic acid copolymers from stable boronic ester monomers has been reported. These polymers have applications ranging from drug delivery systems to sensor technologies, highlighting the versatility of boronic acid derivatives in creating advanced materials (Cambre et al., 2007).
Catalysis and Chemical Transformations
Boronic acid pinacol esters are instrumental in catalytic processes, such as the heterogeneously catalyzed synthesis of boronic acid esters, optimizing reaction conditions for the direct synthesis of a diverse set of boronic esters without the need for transition metal catalysts (Pandarus et al., 2014). This method represents a significant advancement in the green synthesis of boronic esters, essential for pharmaceutical and material science applications.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Boronic acids and their esters are generally known to be used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound’s mode of action is primarily through its role in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process that allows for the formation of carbon-carbon bonds by coupling a boronic acid or ester with a halide . The boronic ester serves as a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction is widely applied in organic synthesis, including the synthesis of pharmaceuticals, due to its mild and functional group tolerant reaction conditions .
Pharmacokinetics
It’s important to note that the susceptibility to hydrolysis of boronic pinacol esters can significantly influence their pharmacokinetic properties .
Result of Action
The result of the compound’s action is the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . This can lead to the creation of a wide variety of complex organic compounds, including pharmaceuticals and polymers .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be tolerant of a wide range of functional groups and can be performed in various solvents . Additionally, the compound’s stability can be affected by exposure to air and moisture .
properties
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O3S/c1-12(2)13(3,4)19-14(18-12)10-9-20-11(15-10)16-5-7-17-8-6-16/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFZTAQAQDBMHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

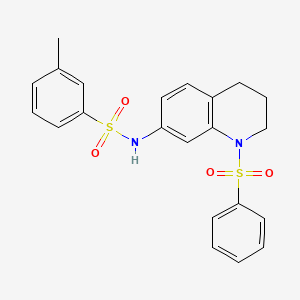
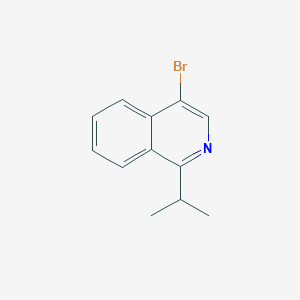
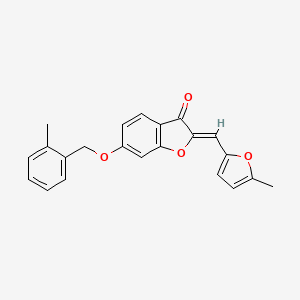
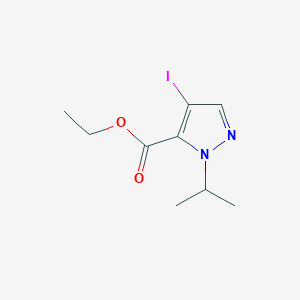

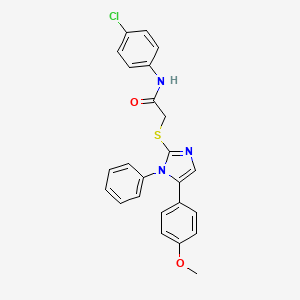
![benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate](/img/structure/B2747800.png)
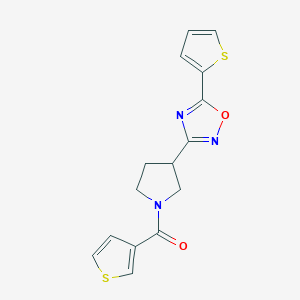
![Ethyl 4-[(4-chloro-2-methoxy-5-methylphenyl)amino]-8-methoxyquinoline-3-carboxylate](/img/structure/B2747802.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2747807.png)
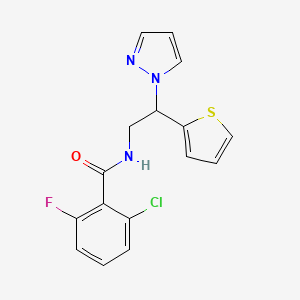
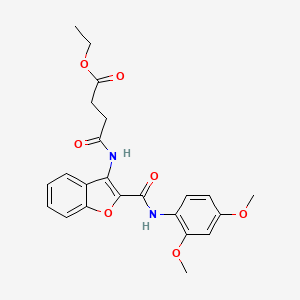
![2-({2-[2-(butylamino)-2-oxoethyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B2747811.png)
